molecular formula C27H20FN3OS2 B11138474 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11138474
M. Wt: 485.6 g/mol
InChI Key: TUQRIEFECMVKHI-JLPGSUDCSA-N
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Description

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing sulfur, nitrogen, and oxygen atoms. Its structure features:

  • A (4Z)-configured methylidene group bridging the thiazolidinone and a 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole moiety, which introduces steric bulk and fluorinated aromatic interactions .
  • A 3-(1-phenylethyl) substituent on the thiazolidinone ring, contributing to lipophilicity and influencing molecular packing .

Its synthesis likely follows established methods for analogous thiazolidinones, involving condensation reactions between pyrazole aldehydes and thiazolidinone precursors under basic conditions .

Properties

Molecular Formula

C27H20FN3OS2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20FN3OS2/c1-18(19-8-4-2-5-9-19)31-26(32)24(34-27(31)33)16-21-17-30(23-10-6-3-7-11-23)29-25(21)20-12-14-22(28)15-13-20/h2-18H,1H3/b24-16-

InChI Key

TUQRIEFECMVKHI-JLPGSUDCSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiazolidinone derivative and a pyrazole derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production. The process would also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives possess antimicrobial properties. The presence of the fluorophenyl group enhances the compound's interaction with microbial targets, potentially leading to effective treatments against bacterial infections .

2. Anticancer Properties
Thiazolidinones are recognized for their anticancer potential. Preliminary studies suggest that (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one may inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms .

3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Further investigation into its mechanism of action is warranted to confirm these effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against various strains of bacteria and fungi, demonstrating significant inhibition zones compared to standard antibiotics. The compound showed particular efficacy against resistant strains, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in triggering programmed cell death .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among similar compounds and their implications:

Compound Name/Structure Substituents Key Structural Differences Impact on Properties Reference
Target Compound 3-(1-Phenylethyl), 4-fluorophenyl-pyrazole Bulky phenylethyl group; fluorinated aromatic ring Enhanced lipophilicity; potential π-π stacking with fluorophenyl group
(5Z)-5-[(2-Hydroxybenzylidene)]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene, 3-phenyl Hydroxy group enables intramolecular H-bonding; smaller substituent Stabilizes planar conformation; increased solubility
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-Fluorobenzyl, 3-fluoro-4-propoxyphenyl Propoxy group increases steric bulk; dual fluorination Alters pharmacokinetics (e.g., metabolic stability)
2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one (4c) Pyridinyl, chloro, methyl Pyridine ring introduces basicity; chloro enhances electronegativity Improved antimicrobial activity (MIC: 4 µg/mL against S. aureus)

Key Observations :

  • Fluorination (e.g., 4-fluorophenyl in the target compound) enhances binding to hydrophobic pockets in biological targets via C-F interactions .
  • Electron-withdrawing groups (e.g., thioxo, chloro) improve electrophilicity, aiding covalent interactions with enzymes like bacterial transpeptidases .

Characterization :

  • 1H/13C NMR and X-ray crystallography (as in ) confirm Z-configuration and planar geometry .
  • Elemental analysis and mass spectrometry validate purity and molecular weight .

Biological Activity

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Structural Overview

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified at various positions to enhance biological activity. The presence of the pyrazole and phenylethyl groups in this compound suggests potential interactions with various biological targets.

Biological Activities

Recent research has highlighted several biological activities associated with thiazolidin-4-one derivatives, including:

  • Anticancer Activity : Thiazolidin-4-one derivatives have shown significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in various cell lines, including breast and colon cancer models .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiazolidin-4-one derivatives have been documented to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. Specific studies indicate that modifications at the phenyl and pyrazole rings can enhance this activity .
  • Anti-inflammatory Effects : Thiazolidin-4-one compounds are noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives can be significantly influenced by structural modifications. Key findings include:

Substituent PositionEffect on ActivityExample Findings
Position 2Enhances anticancer activitySubstituents with electron-withdrawing groups increase potency .
Position 3Modulates antimicrobial effectsCertain aryl groups improve efficacy against specific pathogens .
Position 5Influences anti-inflammatory propertiesAlkyl substitutions enhance COX inhibition .

Case Studies

Several studies have explored the biological activity of thiazolidin-4-one derivatives:

  • Anticancer Study : A recent study synthesized a series of thiazolidin-4-one derivatives and evaluated their cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of modified thiazolidinones, revealing that specific substitutions led to enhanced activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .
  • Anti-inflammatory Assessment : Research into the anti-inflammatory effects demonstrated that certain thiazolidinone derivatives significantly reduced inflammation markers in vitro and in vivo models, suggesting potential for therapeutic use in chronic inflammatory conditions .

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